2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide
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Overview
Description
2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperazine ring, a fluorophenyl group, and a sulfonyl linkage, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
It is known that piperazine derivatives interact with multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Piperazine derivatives are known to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
It is known that piperazine derivatives can have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Alkylation: The sulfonylated piperazine is further reacted with 3-bromopropylamine to extend the carbon chain.
Final Coupling: The final step involves coupling the extended chain with 2-ethylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)butanamide
- 2-ethyl-N-(3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide
Uniqueness
2-ethyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-ethyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O3S/c1-3-16(4-2)19(24)21-10-5-15-27(25,26)23-13-11-22(12-14-23)18-8-6-17(20)7-9-18/h6-9,16H,3-5,10-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOCXUNTWYENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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